molecular formula C18H18N2OS B2913379 1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 794554-71-5

1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No. B2913379
CAS RN: 794554-71-5
M. Wt: 310.42
InChI Key: ZUSHQPXSCOOAAK-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol, also known as DMTS, is an organic compound with a molecular formula C17H16N2OS. It is a yellow crystalline powder that is soluble in organic solvents. DMTS has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Photochromism and Synthesis

The synthesis and photochromic properties of imidazole derivatives, including those related to 1-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol, have been extensively studied. For instance, the synthesis of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to form corresponding dimers demonstrate photochromism upon irradiation in solution (Jinhe Bai et al., 2010). These findings are crucial for developing new photochromic materials with potential applications in optical storage and photo-switchable devices.

Luminescence Sensing

Imidazole derivatives have shown potential in luminescence sensing. Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylates exhibit selective sensitivity to benzaldehyde derivatives, showcasing their utility as fluorescence sensors for detecting specific chemicals (B. Shi et al., 2015). These materials could be instrumental in environmental monitoring, food safety, and diagnostic applications.

Computational Studies and Molecular Docking

Computational studies and molecular docking provide insights into the reactivity and potential biological activities of imidazole derivatives. The spectroscopic characterization and computational analysis of newly synthesized imidazole derivatives, including their interactions with water molecules and potential inhibitory activity against specific proteins, have been explored (Mossaraf Hossain et al., 2018). This research underscores the importance of theoretical and experimental approaches in understanding the chemical and biological properties of novel compounds.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-4-9-16(13(2)10-12)20-17(11-19-18(20)22)14-5-7-15(21-3)8-6-14/h4-11H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSHQPXSCOOAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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